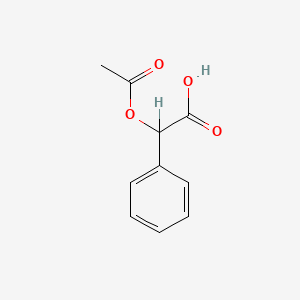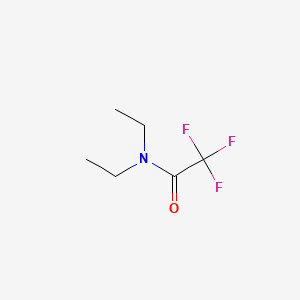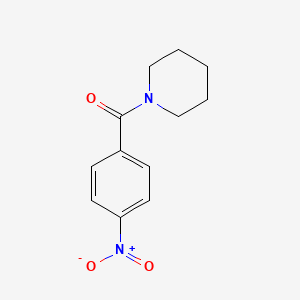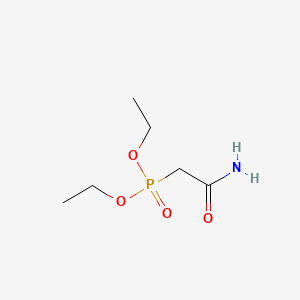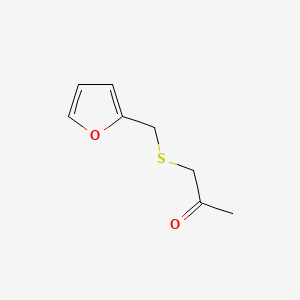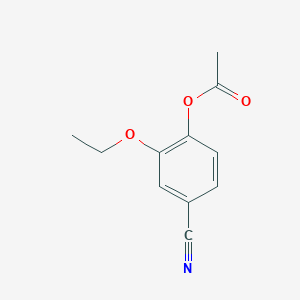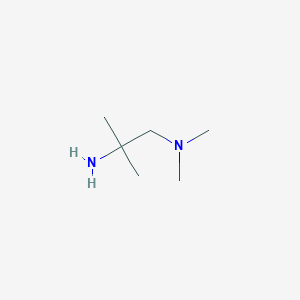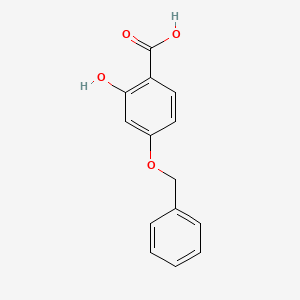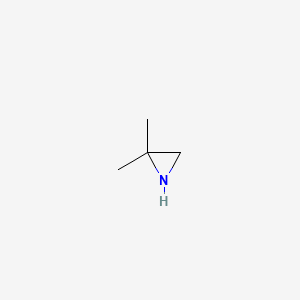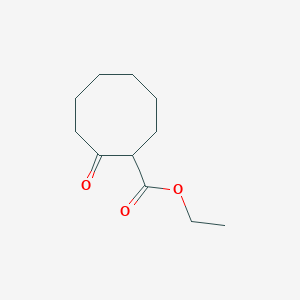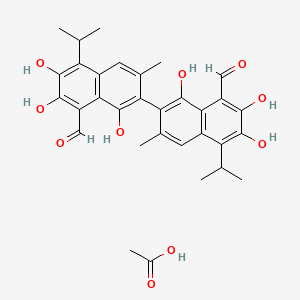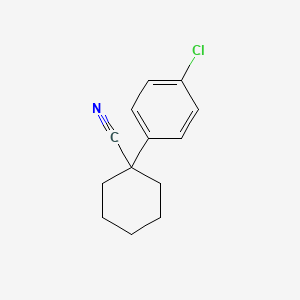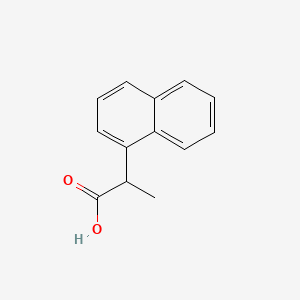
alpha-Methyl-1-naphthaleneacetic acid
Übersicht
Beschreibung
Alpha-Methyl-1-naphthaleneacetic acid, also known as 1-Naphthaleneacetic acid (NAA), is a synthetic phytohormone auxin that is added to cell culture media such as Murashige & Skoog media and Chu’s N6 media . It is a colorless solid that is soluble in organic solvents . It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .
Synthesis Analysis
The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid has been reported in some patents and papers . The yield of the reaction can be influenced by various factors such as the type of catalyst used, reaction temperature, and reaction time .
Molecular Structure Analysis
The molecular formula of 1-Naphthaleneacetic acid is C12H10O2 . It has a molecular weight of 186.21 . The structure features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .
Physical And Chemical Properties Analysis
1-Naphthaleneacetic acid is a colorless solid that is soluble in organic solvents . It has a melting point of 135 °C . The solubility in water is 0.42 g/L at 20 °C .
Wissenschaftliche Forschungsanwendungen
Plant Tissue Culture
NAA is commonly used in micropropagation to induce root formation in various plant types by adding it to a medium containing essential nutrients for plants’ survival .
Synthesis Research
Researchers have explored methods to synthesize NAA from naphthalene and monochloroacetic acid, with varying yields and using different catalysts like iron powder and KBr .
Molecular Interaction Studies
There has been research on characterizing the intercalation binding of NAA with calf thymus DNA using multi-spectroscopic and molecular simulation approaches .
Wirkmechanismus
Target of Action
The primary target of alpha-Methyl-1-naphthaleneacetic acid is the S-phase kinase-associated protein 1 . This protein plays a crucial role in various cellular processes, including cell cycle progression, signal transduction, and apoptosis.
Mode of Action
Alpha-Methyl-1-naphthaleneacetic acid is a synthetic plant hormone in the auxin family . It acts as a rooting agent and is used for the vegetative propagation of plants from stem and leaf cuttings . It is also used for plant tissue culture .
Biochemical Pathways
The compound has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid . As an auxin, it also prevents premature dropping and thinning of fruits from stems .
Pharmacokinetics
It is known that the compound is soluble in organic solvents . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in a variety of effects at the molecular and cellular level. It promotes root formation in cuttings and tissue culture, and it prevents premature fruit drop . At high concentrations, it can be toxic to plants .
Action Environment
The action, efficacy, and stability of alpha-Methyl-1-naphthaleneacetic acid can be influenced by environmental factors. For instance, it must be applied in concentrations ranging from 20–100 μg/mL to obtain its desired effects . Furthermore, the compound undergoes oxidation reactions with hydroxyl radicals and sulfate radicals in the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCNNDPZFOVURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953257 | |
| Record name | 2-(Naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-1-naphthaleneacetic acid | |
CAS RN |
3117-51-9 | |
| Record name | 2-(1-Naphthyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneacetic acid, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

